
5-Méthoxy-1H-indazol-6-OL
Vue d'ensemble
Description
5-Methoxy-1H-indazol-6-OL is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The presence of a methoxy group at the 5-position and a hydroxyl group at the 6-position of the indazole ring enhances its chemical reactivity and potential biological applications.
Applications De Recherche Scientifique
5-Methoxy-1H-indazol-6-OL has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and antihypertensive agents.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Target of Action
5-Methoxy-1H-indazol-6-OL is a derivative of the indazole family . Indazole derivatives have been found to interact with a variety of targets, including CHK1 and CHK2 kinases , and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively . Another significant target of indazole derivatives is the 5-HT2 receptor , where they act as potent agonists .
Mode of Action
The interaction of 5-Methoxy-1H-indazol-6-OL with its targets leads to a variety of changes. For instance, the inhibition, regulation, and/or modulation of CHK1, CHK2, and SGK kinases can play a role in the treatment of diseases such as cancer . As a potent 5-HT2 receptor agonist, it can stimulate the receptor, leading to various downstream effects .
Biochemical Pathways
The activation of the 5-HT2 receptor can lead to various downstream effects, including the release of intracellular calcium and the activation of the phospholipase C pathway . The inhibition of CHK1, CHK2, and SGK kinases can disrupt cell cycle regulation and volume control, potentially leading to cell death .
Pharmacokinetics
Indazole derivatives are generally well-absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary depending on their specific structure .
Result of Action
The result of 5-Methoxy-1H-indazol-6-OL’s action can vary depending on the specific target and the physiological context. For instance, its action as a 5-HT2 receptor agonist can lead to various physiological effects, including vasoconstriction or vasodilation, depending on the specific subtype of the 5-HT2 receptor . Its action on CHK1, CHK2, and SGK kinases can potentially lead to cell death, making it a potential candidate for cancer treatment .
Action Environment
The action of 5-Methoxy-1H-indazol-6-OL can be influenced by various environmental factors. For instance, the presence of other drugs or substances that interact with the same targets can influence its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound .
Analyse Biochimique
Biochemical Properties
5-Methoxy-1H-indazol-6-OL plays a crucial role in various biochemical reactions. It has been shown to interact with enzymes such as 5-lipoxygenase, inhibiting the oxidation of arachidonic acid to 5-hydroperoxyeicosa tetraenoic acid . This inhibition suggests that 5-Methoxy-1H-indazol-6-OL may have potential anti-inflammatory properties. Additionally, it interacts with proteins and other biomolecules involved in inflammatory pathways, further highlighting its potential therapeutic applications.
Cellular Effects
5-Methoxy-1H-indazol-6-OL exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in osteoarthritis cartilage explants . These effects suggest that 5-Methoxy-1H-indazol-6-OL may play a role in reducing inflammation and promoting cellular homeostasis.
Molecular Mechanism
The molecular mechanism of 5-Methoxy-1H-indazol-6-OL involves its interaction with specific biomolecules. It binds to and inhibits the activity of 5-lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes from arachidonic acid . This inhibition reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, 5-Methoxy-1H-indazol-6-OL may modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation and cellular stress responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methoxy-1H-indazol-6-OL have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5-Methoxy-1H-indazol-6-OL remains stable under specific conditions, allowing for sustained inhibition of inflammatory mediators
Dosage Effects in Animal Models
The effects of 5-Methoxy-1H-indazol-6-OL vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic properties, while higher doses may lead to toxic or adverse effects Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm
Metabolic Pathways
5-Methoxy-1H-indazol-6-OL is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized by enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination . These metabolic pathways influence the compound’s bioavailability, efficacy, and potential side effects. Understanding the metabolic fate of 5-Methoxy-1H-indazol-6-OL is essential for optimizing its therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Methoxy-1H-indazol-6-OL within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in target tissues influence its therapeutic efficacy and potential side effects . Studies have shown that 5-Methoxy-1H-indazol-6-OL is efficiently transported across cell membranes and distributed to various tissues, including inflamed sites, where it exerts its anti-inflammatory effects.
Subcellular Localization
5-Methoxy-1H-indazol-6-OL exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of 5-Methoxy-1H-indazol-6-OL is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1H-indazol-6-OL typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant.
Introduction of Functional Groups: The methoxy group can be introduced through methylation reactions, while the hydroxyl group can be added via hydroxylation reactions.
Industrial Production Methods
Industrial production of 5-Methoxy-1H-indazol-6-OL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction of the nitro group results in amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indazole: Lacks the methoxy and hydroxyl groups, resulting in different chemical reactivity and biological activity.
2H-Indazole: Another tautomeric form of indazole with distinct properties.
5-Methoxy-1H-indazole: Similar to 5-Methoxy-1H-indazol-6-OL but lacks the hydroxyl group.
Uniqueness
5-Methoxy-1H-indazol-6-OL is unique due to the presence of both methoxy and hydroxyl groups, which enhance its chemical reactivity and potential biological applications. These functional groups contribute to its distinct properties compared to other indazole derivatives .
Propriétés
IUPAC Name |
5-methoxy-1H-indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c1-12-8-2-5-4-9-10-6(5)3-7(8)11/h2-4,11H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCVAPJYMJHIEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227270-78-1 | |
| Record name | 5-methoxy-1H-indazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



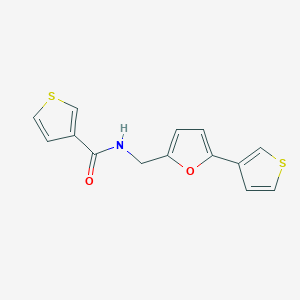

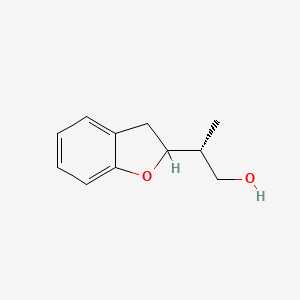
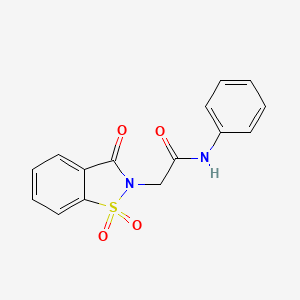
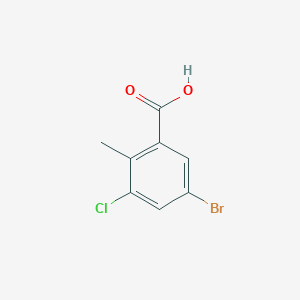
![N-(4-Bromo-2-fluorophenyl)-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2530122.png)


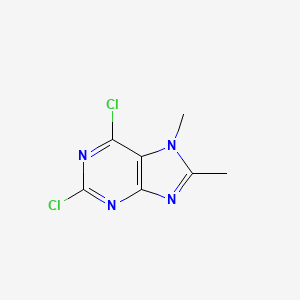
![2-(cyclopentylsulfanyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide](/img/structure/B2530128.png)
![1-[2-chloro-5-[4-[(E)-2-phenylethenyl]sulfonylpiperazine-1-carbonyl]phenyl]pyrrolidin-2-one](/img/structure/B2530129.png)
![(1S)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2530130.png)
![4-benzoyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2530133.png)
